molecular formula C11H10N2O2 B13327193 (S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13327193
M. Wt: 202.21 g/mol
InChI Key: RFJIYCXVYJBBJR-JTQLQIEISA-N
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Description

(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyano group at the 5-position and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde to form the tetrahydroisoquinoline core.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chiral center.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the cyano group.

    5-Cyano-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

Uniqueness

(S)-5-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(3S)-5-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c12-5-7-2-1-3-8-6-13-10(11(14)15)4-9(7)8/h1-3,10,13H,4,6H2,(H,14,15)/t10-/m0/s1

InChI Key

RFJIYCXVYJBBJR-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](NCC2=C1C(=CC=C2)C#N)C(=O)O

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)C#N)C(=O)O

Origin of Product

United States

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